

VUF 8430 Dihydrobromide: A Technical Support and Troubleshooting Guide

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Compound of Interest

Compound Name:	2-carbamimidamidoethyl carbamimidothioate;dihydrobromid e
CAS No.:	100130-32-3
Cat. No.:	B020805

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Welcome to the comprehensive technical support center for VUF 8430 dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and experimental use of this potent histamine H4 receptor agonist. Our goal is to empower you with the knowledge to conduct reliable and reproducible experiments, troubleshoot common issues, and ensure the integrity of your research.

Section 1: Product Characteristics and Storage

This section provides crucial information on the fundamental properties of VUF 8430 dihydrobromide and the necessary conditions for maintaining its stability and purity.

Physicochemical Properties

A clear understanding of the physicochemical properties of VUF 8430 dihydrobromide is the first step toward its effective use.

Property	Value	Source
Chemical Name	2- [(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester dihydrobromide	
Molecular Formula	C ₄ H ₁₁ N ₅ S · 2HBr	
Molecular Weight	323.05 g/mol	
Appearance	White to off-white solid	
Purity	Typically ≥98%	

Storage and Stability: A Self-Validating System

Proper storage is paramount to preserving the activity of VUF 8430 dihydrobromide. Incorrect storage can lead to degradation, impacting experimental outcomes.

Powder:

- Condition: Store at room temperature, desiccated.[1]
- Rationale: VUF 8430 dihydrobromide is a salt and, like many guanidino compounds, can be hygroscopic.[2] Desiccation prevents the absorption of moisture, which can lead to chemical degradation and clumping of the powder.
- Long-Term Stability: When stored correctly, the powder is stable for at least four years.[3]

Stock Solutions:

- Recommended Solvents: High-purity water or DMSO.
- Storage Conditions:
 - -80°C: Stable for up to 6 months.[4]
 - -20°C: Stable for up to 1 month.[4]

- Light Sensitivity: Protect from light.[4]
- Expert Insight: For maximum reproducibility, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. While some small molecules are resilient, repeated temperature fluctuations can introduce variability.[5]

Section 2: Solution Preparation and Handling

This section details the preparation of stock and working solutions, along with essential handling precautions.

Preparing Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reliable experimental results.

Solubility Data:

Solvent	Maximum Concentration	Source
Water	100 mM (32.31 mg/mL)	
DMSO	100 mM (32.31 mg/mL)	

Step-by-Step Protocol for Reconstitution:

- Equilibrate: Allow the vial of VUF 8430 dihydrobromide powder to reach room temperature before opening to prevent condensation of moisture onto the powder.
- Solvent Addition: Add the desired volume of high-purity water or DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of powder, add 309.5 μ L of solvent.
- Solubilization: Vortex briefly to mix. If needed, sonication in a water bath can aid in complete dissolution, especially for higher concentrations in aqueous solutions.[4]
- Aliquoting: Dispense the stock solution into single-use, light-protected vials.

- Storage: Immediately store the aliquots at -80°C or -20°C as recommended.

Safety and Handling

As a guanidino compound, VUF 8430 dihydrobromide requires careful handling to ensure researcher safety.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the powder or solutions. Nitrile gloves are a suitable choice.[4]
- Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a fume hood. [2]
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
- Disposal: Dispose of waste in accordance with local regulations.

Section 3: Experimental Applications and Troubleshooting

This section provides guidance on using VUF 8430 dihydrobromide in common experimental setups and offers solutions to potential challenges.

Pharmacological Profile

VUF 8430 is a potent and selective agonist for the histamine H4 receptor, but it's crucial to be aware of its activity at other receptors to interpret results accurately.

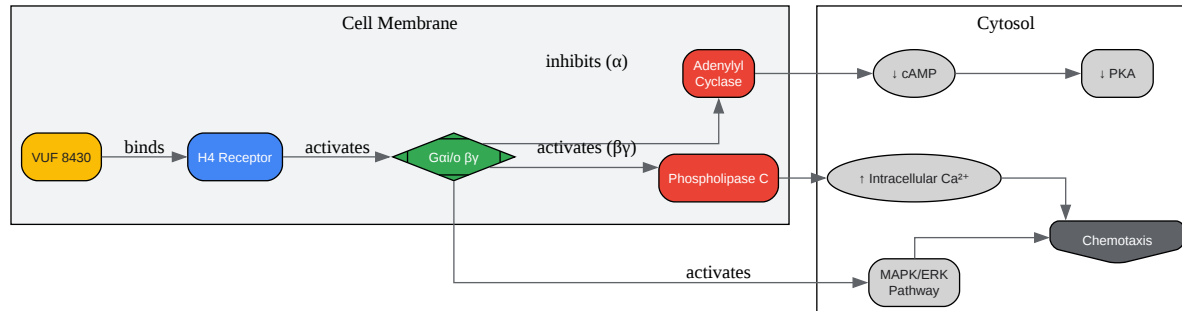
Receptor	Activity	Affinity (pKi)	Source
Histamine H4	Full Agonist	7.5	
Histamine H3	Full Agonist	6.0	
Histamine H2	Weak Partial Agonist	< 4.0	[6]
Histamine H1	Inactive	< 4.0	[6]

Expert Insight: The full agonist activity at the H3 receptor is the most significant off-target effect. When designing experiments, consider using an H3 receptor antagonist as a control to confirm that the observed effects are mediated by the H4 receptor.

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by VUF 8430 initiates a cascade of intracellular events. The H4 receptor is coupled to the Gai/o family of G proteins.[7] This leads to:

- Inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1]
- Activation of the MAPK/ERK signaling pathway.[8]
- Mobilization of intracellular calcium (Ca^{2+}).[1]



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Caption: H4 Receptor Signaling Pathway

FAQs and Troubleshooting

Q1: My VUF 8430 dihydrobromide solution appears cloudy or has precipitates after dilution in my cell culture medium. What should I do?

A1: Precipitation in cell culture media is a common issue with small molecules.[3][9] Here's a systematic approach to troubleshooting:

- **Check the Final Concentration:** Ensure the final concentration of VUF 8430 in your assay medium does not exceed its solubility limit in a complex aqueous environment. While highly soluble in pure water, its solubility can be lower in buffers containing salts and proteins.
- **Solvent Carryover:** If using a DMSO stock, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.
- **pH of the Medium:** Guanidinium compounds can be sensitive to pH changes.[10] Ensure the pH of your final assay buffer is within the physiological range (7.2-7.4).
- **Temperature Effects:** Avoid drastic temperature changes when preparing your working solutions.[3] Allow all components to equilibrate to room temperature before mixing.
- **Filtration:** If you suspect precipitation, you can try preparing a more concentrated working solution and then sterile-filtering it through a 0.22 µm filter before the final dilution into the assay medium.[4]

Q2: I am observing inconsistent results between experiments. Could my VUF 8430 be degrading?

A2: Inconsistent results can stem from compound instability. Here's how to ensure the integrity of your VUF 8430:

- **Adhere to Storage Guidelines:** Strictly follow the recommended storage conditions for both the powder and stock solutions.
- **Minimize Freeze-Thaw Cycles:** Prepare single-use aliquots of your stock solution. Repeated freezing and thawing of DMSO stocks can lead to water absorption, which can alter the concentration and potentially degrade the compound.[5]
- **Light Exposure:** Protect your solutions from light at all stages of preparation and use.

- Perform Quality Control: If you have access to HPLC-MS, you can verify the purity and concentration of your stock solution.

Q3: How can I be sure that the observed biological effect is mediated by the H4 receptor and not an off-target effect?

A3: This is a critical aspect of pharmacological studies. Here are some essential controls:

- Use a Selective Antagonist: Pre-incubate your cells or tissue with a selective H4 receptor antagonist, such as JNJ 7777120, before adding VUF 8430. A reversal of the effect by the antagonist provides strong evidence for H4 receptor mediation.
- Control for H3 Receptor Activity: As VUF 8430 has moderate affinity for the H3 receptor, consider using an H3 receptor-selective antagonist in a parallel experiment to rule out its involvement.
- Use a Structurally Unrelated Agonist: If possible, confirm your findings with another potent and selective H4 receptor agonist that is structurally different from VUF 8430, such as 4-methylhistamine.^[6]
- Knockdown/Knockout Models: The gold standard is to use cells or animal models where the H4 receptor has been genetically knocked down or knocked out. The absence of a response to VUF 8430 in these models provides definitive evidence of H4 receptor involvement.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving VUF 8430 dihydrobromide.

Chemotaxis Assay with Human Monocyte-Derived Dendritic Cells (MoDCs)

This protocol is adapted from a study characterizing the pharmacological effects of VUF 8430.^[6]

Materials:

- Human monocyte-derived dendritic cells (MoDCs)
- Chemotaxis chambers (e.g., Boyden chambers) with 5 μm pore size polycarbonate membranes
- VUF 8430 dihydrobromide
- Positive control (e.g., CCL2)
- Cell culture medium
- Trypan blue solution and hemocytometer

Procedure:

- Cell Preparation: Culture and harvest MoDCs. Resuspend the cells in culture medium at a concentration of 1×10^6 cells/mL.
- Prepare Chemoattractants: Prepare serial dilutions of VUF 8430 in cell culture medium. A typical concentration to elicit a strong response is 10 μM .^[6] Include a positive control (e.g., 0.8 nM CCL2) and a negative control (medium alone).
- Assay Setup:
 - Add 600 μL of the chemoattractant solutions (VUF 8430, positive control, negative control) to the lower wells of the chemotaxis chamber.
 - Place the polycarbonate membrane over the lower wells.
 - Add 250 μL of the MoDC suspension (2.5×10^5 cells) to the upper chamber.
- Incubation: Incubate the chamber for 1.5 hours at 37°C in a humidified incubator with 5% CO_2 .
- Cell Counting:
 - After incubation, carefully remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

- Stain the migrated cells on the underside of the membrane or count the cells that have migrated into the lower chamber using a hemocytometer after staining with Trypan blue.
- Data Analysis: Express the results as the number of migrated cells per well or as a percentage of the input cells.

Quality Control: A Self-Validating HPLC-MS Method

To ensure the integrity of your VUF 8430 dihydrobromide, a simple HPLC-MS analysis can be performed. This protocol provides a starting point for method development.

Instrumentation:

- HPLC system with a UV detector
- Mass spectrometer (e.g., single quadrupole or Q-TOF)
- C18 reverse-phase column (e.g., 4.6 x 100 mm, 4 μ m)

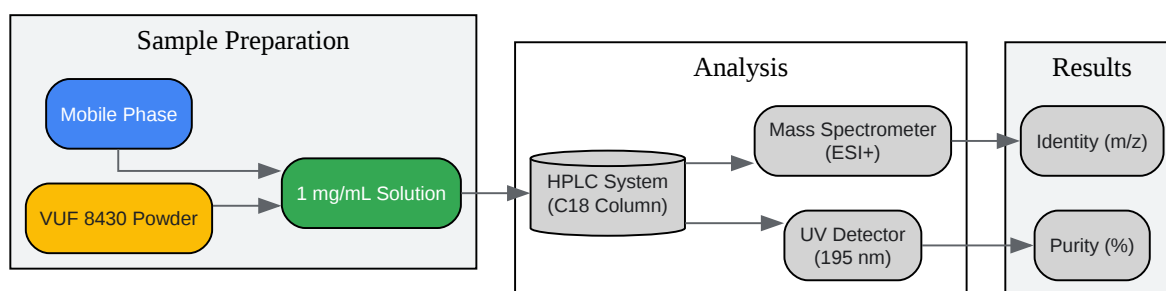
Mobile Phase:

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of VUF 8430 dihydrobromide in the mobile phase.
- Injection: Inject 1-5 μ L of the sample.
- Detection:
 - UV Detection: Monitor at a low wavelength, such as 195 nm, as guanidino compounds have poor chromophores.[\[11\]](#)

- MS Detection: Use positive ion electrospray ionization (ESI+). The expected m/z for the parent ion of VUF 8430 (as the free base) is approximately 162.08.
- Data Analysis:
 - Purity: Assess the purity by integrating the peak area of VUF 8430 relative to any impurity peaks in the chromatogram.
 - Identity: Confirm the identity by the mass-to-charge ratio (m/z) of the main peak.



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Caption: HPLC-MS Quality Control Workflow

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